Isopropyl-methyl-piperidin-4-ylmethyl-amine
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Description
Isopropyl-methyl-piperidin-4-ylmethyl-amine, also known as (1-Isopropyl-piperidin-4-yl)-methyl-amine, is a chemical compound with the molecular formula C9H20N2 . It has a molecular weight of 156.27 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H20N2 . This indicates that the molecule consists of 9 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.Scientific Research Applications
Antimycobacterial Applications
A study by Kumar et al. (2008) elaborates on the synthesis of spiro-piperidin-4-ones, achieved through an atom economic and stereoselective synthesis involving azomethine ylides derived from isatin and alpha-amino acids. These compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. One of the synthesized compounds demonstrated exceptional potency, suggesting the potential of related piperidin-4-ylmethyl-amine structures in developing new antimycobacterial agents (Kumar et al., 2008).
Polymerization Processes
The Michael addition polymerizations of trifunctional amines, including 4-aminomethyl piperidine (AMPD), with diacrylamides have been investigated to understand the polymerization of these amines with an equimolar diacrylamide. This research contributes to the development of novel linear poly(amido amine)s, indicating the versatility of piperidine-based compounds in polymer science (Wang et al., 2005).
Catalysis in Organic Synthesis
Research by Payne et al. (2013) demonstrated the use of tantalum catalysis for the hydroaminoalkylation of N-heterocycles, including piperidine derivatives. This method allows for the direct alkylation of unprotected secondary amines by C-H functionalization adjacent to nitrogen, facilitating the synthesis of α- and β-alkylated N-heterocycles. Such advancements underscore the role of piperidine-based structures in innovating synthetic methodologies for organic compounds (Payne et al., 2013).
Novel Anion Exchange Membranes
A study on the synthesis of novel anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties by Wang et al. (2019) highlights the application of piperidine derivatives in the field of membrane science. These membranes exhibited high ion conductivity and stability, demonstrating the potential of incorporating piperidinium structures into materials for energy applications (Wang et al., 2019).
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)8-10-4-6-11-7-5-10/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDSIBGFJHPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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